

Technical Guide: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B8513158

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Executive Summary & Molecule Profile

Target Molecule: **5-Bromo-2-(2-hydroxyethoxy)benzaldehyde** CAS Registry Number: 127154-22-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

This guide details the synthetic pathways for **5-bromo-2-(2-hydroxyethoxy)benzaldehyde**, a critical intermediate in the development of Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. The presence of the 5-bromo group provides a handle for further cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the hydroxyethyl ether moiety acts as a flexible linker or hydrogen-bond donor.

We present two distinct protocols:

- Method A (Classical): Williamson Ether Synthesis using 2-chloroethanol.
- Method B (Green/Modern): Hydroxyethylation using Ethylene Carbonate.

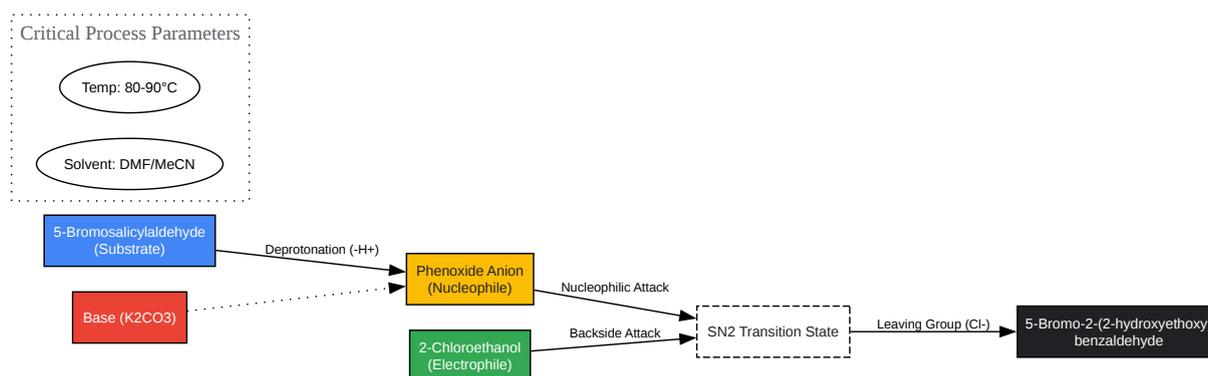
Retrosynthetic Analysis & Strategy

The synthesis is a classic disconnection at the phenolic ether bond. The 5-bromo substituent on the salicylaldehyde core exerts an electron-withdrawing effect (

), increasing the acidity of the phenolic proton (

~7-8) compared to unsubstituted salicylaldehyde. This acidity facilitates deprotonation but requires careful base selection to avoid side reactions (e.g., Cannizzaro reaction or aldol condensation) at the aldehyde site.

Mechanistic Pathway (DOT Visualization)



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Caption: Figure 1. Mechanistic pathway for the Williamson Ether Synthesis via SN2 nucleophilic substitution.

Experimental Protocols

Method A: Classical Williamson Ether Synthesis

Rationale: This method utilizes Potassium Carbonate (

) as a mild base to deprotonate the phenol without affecting the aldehyde. Potassium Iodide (

) is used as a catalyst (Finkelstein reaction) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Reagents & Stoichiometry

Component	Equiv.	Role
5-Bromosalicylaldehyde	1.0	Limiting Reagent
2-Chloroethanol	1.5 - 2.0	Alkylating Agent
(anhydrous)	2.0	Base
KI (Potassium Iodide)	0.1	Catalyst
DMF (Dimethylformamide)	-	Solvent (5 mL/mmol)

Step-by-Step Protocol

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen ().
- Solubilization: Dissolve 5-Bromosalicylaldehyde (1.0 eq) in anhydrous DMF.
- Deprotonation: Add anhydrous (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation.
- Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise via syringe.
- Reaction: Heat the mixture to 80–90°C for 6–8 hours.
 - Self-Validation Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material () should disappear, and a more polar product () should appear.
- Workup:
 - Cool to room temperature.[1]

- Pour into ice-cold water (10x reaction volume).
- The product may precipitate.^{[2][3][4]} If solid, filter and wash with water.
- If oil, extract with Ethyl Acetate (3x), wash combined organics with water (to remove DMF) and brine.
- Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Method B: Green Synthesis (Ethylene Carbonate)

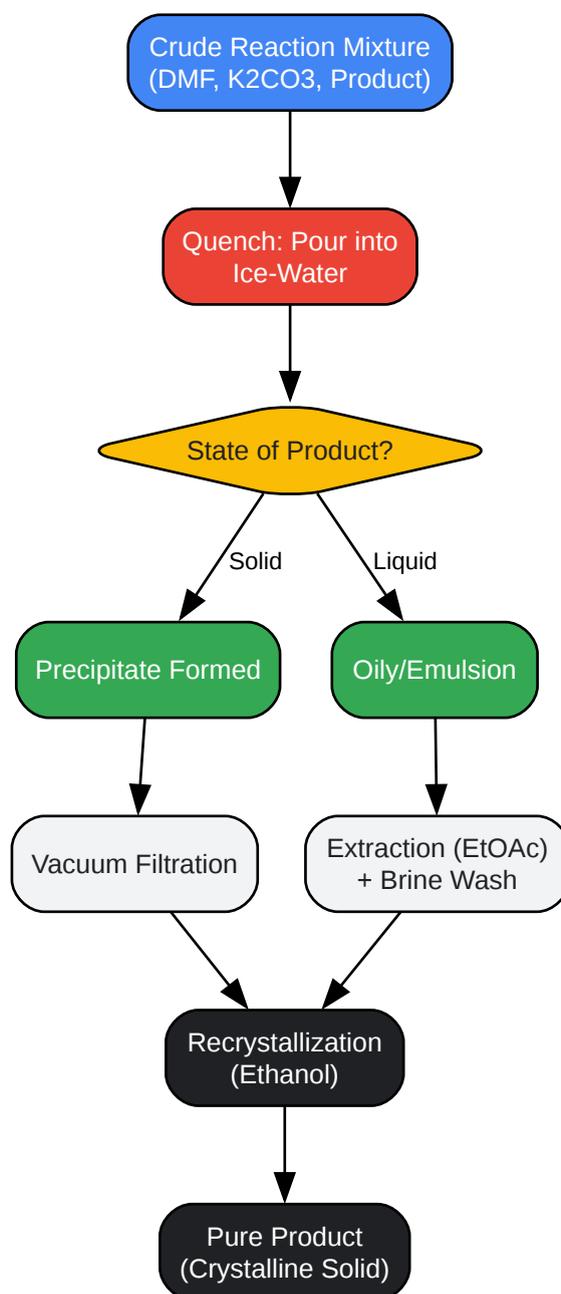
Rationale: Avoids halogenated alkylating agents. Uses ethylene carbonate which acts as both solvent and reagent at high temperatures, releasing

as the only byproduct.

Step-by-Step Protocol

- Mixing: In a round-bottom flask, combine 5-Bromosalicylaldehyde (1.0 eq), Ethylene Carbonate (1.2 eq), and a catalytic amount of TBAI (Tetrabutylammonium iodide, 5 mol%).
- Reaction: Heat to 130–140°C for 4–6 hours.
 - Mechanism:^{[4][5][6][7][8]} Nucleophilic attack of phenoxide on the carbonate followed by decarboxylation.
- Workup: Cool to 60°C, add Ethanol, and allow to crystallize upon further cooling.

Process Workflow & Isolation Logic



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Caption: Figure 2. Isolation and purification workflow ensuring removal of dipolar aprotic solvents.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Technique	Expected Signal / Value	Interpretation
Appearance	Pale yellow to white solid	Typical for salicylaldehyde ethers.
Melting Point	72–76°C (Estimated)	Distinct from starting material (mp 105°C).
¹ H NMR (DMSO-d ₆)	10.4 (s, 1H)	Aldehyde proton (-CHO).
7.8 (d, 1H), 7.6 (dd, 1H), 7.1 (d, 1H)	Aromatic protons (1,2,4-substitution).	
4.9 (t, 1H)	Hydroxyl proton (-OH), exchangeable.	
4.15 (t, 2H), 3.75 (q, 2H)	Ethylene linker (-OCH ₂ CH ₂ -).	
IR Spectroscopy	1680 cm ⁻¹ (Strong)	C=O stretching (Aldehyde).
3400 cm ⁻¹ (Broad)	O-H stretching (Alcohol).	

References

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 - Source: Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[\[6\]](#)
 - URL:[\[Link\]](#)
- Gallium(III)
 - Context: Describes the use of 5-bromosalicylaldehyde as a starting material for ligand synthesis, valid
 - Source: MDPI Molecules. (2022). "Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones."
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- General Phenolic Alkylation Protocols (BenchChem)
 - Context: Provides general conditions for hydroxyethyl
 - Source: BenchChem. (2025).[6] "Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis."
- Context: Mechanistic background for the solvent-free ring-opening alkylation.

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